molecular formula C15H20ClNO3 B2918557 3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride CAS No. 1217225-09-6

3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride

Cat. No. B2918557
M. Wt: 297.78
InChI Key: HGVHXTHSAQFNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The specific synthesis pathway for “3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride” is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrrolidine ring attached to a phenyl group through an ethoxy linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride have been explored through various chemical reactions and analytical techniques. For instance, the hydrogenation of ethyl 2-pyrrolylacetate and diethyl 2-pyrrolylmethylenemalonate over rhodium on alumina in HCl solution followed by acidic hydrolysis has been used to prepare 2-Pyrrolidylacetic acid and β-(2-pyrrolidyl)propionic acid hydrochloride. Similar methodologies have been employed to synthesize various pyrrolidine- and piperidine-alkanoic acid hydrochlorides, demonstrating the adaptability of these synthetic routes for the production of a wide range of related compounds (Tsui & Wood, 1979).

Molecular Structure Analysis

The molecular structure of related compounds has been a subject of study, where X-ray crystallography and spectroscopic methods have been pivotal in elucidating the structural details. For example, the synthesis and molecular structure analysis of 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo-[1,2-a]pyridine hydrochlorides have provided insights into their structural configurations, further contributing to the understanding of their chemical properties and potential applications (Aliev et al., 2007).

Stability and Degradation Studies

Stability and degradation studies are crucial for understanding the behavior of chemical compounds under various conditions. Research on the stability of new analgesic active compounds, such as pyrrolo-[3,4-c]pyridine derivatives, in aqueous solutions at different temperatures and pH values, highlights the importance of these studies in predicting compound behavior in biological systems or environmental conditions (Muszalska & Wojtyniak, 2007).

Application in Medicinal Chemistry

The potential application of related compounds in medicinal chemistry has been explored through the synthesis and evaluation of derivatives for their activity. For instance, the synthesis and characterization of unsymmetrical Schiff bases derived from 2,3-diaminopyridine and their structure determination by single crystal X-ray method have contributed to the development of new molecules with potential medicinal applications (Opozda et al., 2003).

properties

IUPAC Name

3-[2-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c17-15(18)8-7-13-5-1-2-6-14(13)19-12-11-16-9-3-4-10-16;/h1-2,5-8H,3-4,9-12H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVHXTHSAQFNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2C=CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride

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